molecular formula C10H9IN2O2 B3026653 Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate CAS No. 1041205-25-7

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B3026653
CAS No.: 1041205-25-7
M. Wt: 316.09
InChI Key: DLEYPFZGFNGOSO-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate (CAS: 1041205-25-7, molecular formula: C₁₀H₉IN₂O₂, molecular weight: 316.10 g/mol) is a substituted indazole derivative with a methyl group at the 1-position, an iodine atom at the 3-position, and a methoxycarbonyl group at the 6-position of the indazole ring . Indazole derivatives are of significant interest in medicinal chemistry due to their bioactivity in kinase inhibition, anticancer, and anti-inflammatory applications.

The compound is synthesized via alkylation of the indazole nitrogen using methyl iodide under basic conditions (e.g., sodium hydride in DMF), followed by iodination at the 3-position and esterification at the 6-position . Its structure has been confirmed through spectroscopic methods (¹H/¹³C NMR, FTIR) and crystallographic analysis using software like SHELXL and Mercury .

Properties

IUPAC Name

methyl 3-iodo-1-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEYPFZGFNGOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728307
Record name Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041205-25-7
Record name Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate typically involves the iodination of methyl 1H-indazole-6-carboxylate. One common method includes the reaction of methyl 1H-indazole-6-carboxylate with iodine and potassium hydroxide in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is then worked up by extraction and purification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate has shown potential as a scaffold for developing new pharmaceuticals due to its structural characteristics that allow for modifications to enhance biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of indazole compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of iodine atoms can enhance these effects by modulating electronic properties and increasing lipophilicity, which may improve membrane permeability.

Chemical Biology

The compound is utilized in chemical biology for probing biological systems due to its ability to interact with specific biological targets.

Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development aimed at metabolic disorders.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various complex organic molecules, especially those containing indazole motifs.

Case Study: Synthesis of Novel Indazole Derivatives
In synthetic organic chemistry, researchers have successfully employed this compound as a starting material to create a range of functionalized indazoles through cross-coupling reactions. These derivatives have applications in materials science and pharmacology.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate are compared below with analogous indazole derivatives. Key differences in substituent position, halogen type, and functional groups influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound 1041205-25-7 C₁₀H₉IN₂O₂ 316.10 1-CH₃, 3-I, 6-COOCH₃ High halogen reactivity, moderate solubility in DMSO
Methyl 3-bromo-2H-indazole-6-carboxylate 1045805-56-8 C₉H₇BrN₂O₂ 269.05 3-Br, 6-COOCH₃ Lower molecular weight; Br offers reduced steric hindrance vs. I
Methyl 5-iodo-1H-indazole-3-carboxylate 1079-47-6 C₉H₇IN₂O₂ 302.07 5-I, 3-COOCH₃ Iodine at 5-position alters electronic distribution
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate 2368870-45-3 C₁₂H₁₂N₃O₃ 232.24 1-COCH₃, 3-CH₃, 6-COOCH₃ Acetyl group enhances metabolic stability
Methyl 6-methoxy-1H-indazole-3-carboxylate 885278-53-5 C₁₀H₁₀N₂O₃ 206.20 6-OCH₃, 3-COOCH₃ Methoxy group increases hydrophilicity

Physicochemical Properties

  • Solubility: The methoxycarbonyl group at the 6-position improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified analogs .
  • Melting Points : Halogen size impacts melting points; the iodine-substituted compound (mp >250°C) typically has a higher melting point than bromine or chlorine derivatives .

Biological Activity

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate is an indazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H10IN2O2C_{10}H_{10}IN_{2}O_{2} and a molecular weight of approximately 302.07 g/mol. The structural characteristics, including the iodine atom at the 3-position and the carboxylate ester group, contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The indazole moiety allows it to mimic natural substrates or inhibitors, enabling modulation of biological pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly alter cellular metabolism and signaling pathways, making it a candidate for therapeutic applications in cancer treatment and metabolic disorders.

Enzyme Inhibition

This compound exhibits notable enzyme inhibition properties. It has been reported to affect:

  • Cytochrome P450 Enzymes : Inhibition of these enzymes can influence pharmacokinetics and drug interactions.
  • Kinase Activity : Similar compounds have been explored for their roles as kinase inhibitors, particularly in cancer therapy .

Anticancer Potential

Research indicates that indazole derivatives, including this compound, may possess anticancer properties. For instance, structural analogs have demonstrated significant inhibition against various cancer cell lines, suggesting a potential role in cancer therapeutics .

Case Study: Anticancer Activity

A study examining the effects of various indazole derivatives found that compounds with similar structures to this compound exhibited promising results in delaying tumor growth in xenograft models. The study highlighted the compound's ability to inhibit specific kinases associated with tumor progression .

Table: Comparative Biological Activity of Indazole Derivatives

Compound NameIC50 (nM)Target Enzyme/PathwayReference
This compoundTBDCytochrome P450
Indazole Derivative A15FGFR1
Indazole Derivative B30Aurora Kinase
Indazole Derivative C642Various Cancer Cell Lines

Q & A

Q. Table 1. Comparative Crystallographic Parameters

ParameterThis compoundNon-iodinated Analog
Halogen Bond Distance (Å)3.2–3.5 (C–I···O)N/A
Space GroupP21/cP-1
R-factor (%)3.12.8

Q. Table 2. Synthetic Optimization Conditions

ParameterOptimal RangeImpact on Yield
Iodination Temperature0–10°CReduces byproducts
Reaction Time12–16 hoursMaximizes mono-iodination
Purification SolventEthyl Acetate/Hexane (1:4)Improves crystal quality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate
Reactant of Route 2
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Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate

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